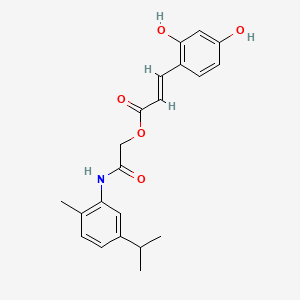
Tyrosinase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-3 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the biosynthesis of melanin. Tyrosinase is responsible for the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which eventually polymerize to form melanin. Tyrosinase inhibitors like this compound are of significant interest in various fields, including cosmetics, medicine, and agriculture, due to their ability to control pigmentation and browning reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-3 typically involves the use of specific organic reactions to introduce functional groups that can effectively inhibit tyrosinase activity. The synthetic route may include steps such as:
Formation of the Core Structure: This involves the construction of the core molecular framework through reactions like condensation, cyclization, or coupling reactions.
Functional Group Modification: Introduction of functional groups that enhance the inhibitory activity, such as hydroxyl, methoxy, or halogen groups, through reactions like halogenation, methylation, or hydroxylation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Use of reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Selection of appropriate catalysts and solvents that facilitate the reactions while being environmentally friendly and cost-effective.
Quality Control: Implementation of stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert quinones back to their corresponding diphenols.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various quinones, diphenols, and substituted derivatives, which can have different levels of tyrosinase inhibitory activity.
Scientific Research Applications
Tyrosinase-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in controlling pigmentation in organisms and its potential effects on melanin biosynthesis.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, melanoma, and other skin conditions.
Industry: Utilized in the development of skin-whitening products, anti-browning agents for food preservation, and agricultural products to prevent browning in harvested fruits and vegetables.
Mechanism of Action
Tyrosinase-IN-3 exerts its effects by binding to the active site of tyrosinase, where it interacts with the copper ions essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s ability to hydroxylate monophenols and oxidize diphenols, thereby preventing the formation of melanin. The molecular targets include the copper ions and the surrounding amino acid residues in the active site. The pathways involved in its mechanism of action include the inhibition of the cAMP/PKA/CREB pathway, which regulates tyrosinase expression and activity.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin-lightening products.
Hydroquinone: A potent inhibitor of melanin synthesis, used in dermatology to treat hyperpigmentation.
Uniqueness of Tyrosinase-IN-3
This compound is unique due to its high specificity and potency in inhibiting tyrosinase compared to other inhibitors. It has a distinct molecular structure that allows for stronger binding to the enzyme’s active site, resulting in more effective inhibition. Additionally, it may have fewer side effects and better stability under various conditions, making it a promising candidate for various applications.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+ |
InChI Key |
XRKRGHISYFKGFJ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



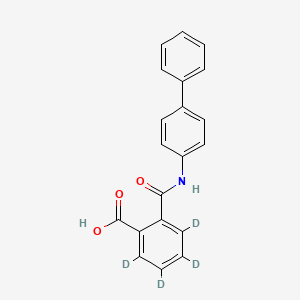

![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
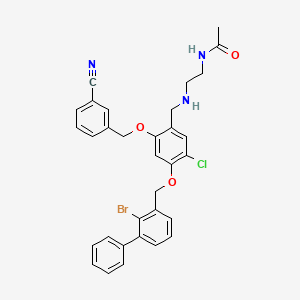

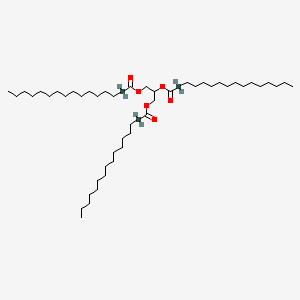
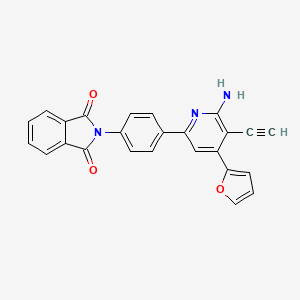
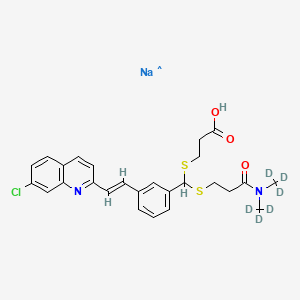
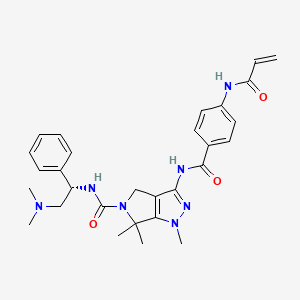

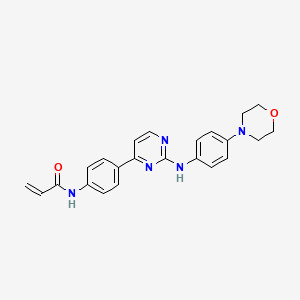
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

